molecular formula C23H25BrN4O4 B10870631 N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B10870631
M. Wt: 501.4 g/mol
InChI Key: ARRGZQZKLIQSHS-UHFFFAOYSA-N
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Description

N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated indole core, a piperidine moiety, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-oxoindole to form 5-bromo-2-oxoindole. This intermediate is then reacted with piperidine and formaldehyde to introduce the piperidinomethyl group. The resulting compound undergoes further reactions with 2-methoxyphenoxyacetic acid hydrazide to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H25BrN4O4

Molecular Weight

501.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H25BrN4O4/c1-31-19-7-3-4-8-20(19)32-14-21(29)25-26-22-17-13-16(24)9-10-18(17)28(23(22)30)15-27-11-5-2-6-12-27/h3-4,7-10,13,30H,2,5-6,11-12,14-15H2,1H3

InChI Key

ARRGZQZKLIQSHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O

Origin of Product

United States

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